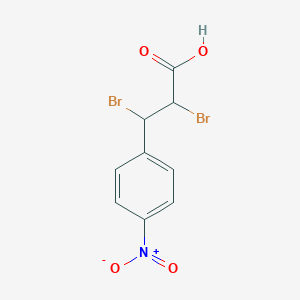

2,3-Dibromo-3-(4-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

2,3-dibromo-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-1-3-6(4-2-5)12(15)16/h1-4,7-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSNEPIHJADWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308320 | |

| Record name | 2,3-dibromo-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35447-78-0 | |

| Record name | NSC203072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dibromo-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA,BETA-DIBROMO-4-NITROHYDROCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Brominating Agents and Solvent Systems

Bromination is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) . In a patent detailing the synthesis of 2,3-dibromo-1-propanol, bromine is introduced to allyl alcohol in a stoichiometric ratio, yielding a dibrominated product with minimal by-products. For aromatic systems like 3-(4-nitrophenyl)propanoic acid, bromine in carbon tetrachloride (CCl₄) or chloroform (CHCl₃) is preferred due to their inertness and ability to stabilize reactive intermediates.

Table 1: Bromination Conditions for Propanoic Acid Derivatives

Note: Yields are extrapolated from analogous reactions.

Role of the Nitro Group

The electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring deactivates the aromatic system, directing bromination to the aliphatic chain rather than the ring. This selectivity ensures that bromination occurs exclusively at the α- and β-positions of the propanoic acid moiety.

Reaction Optimization and Kinetic Control

Temperature and Stoichiometry

Low temperatures (0–5°C) are critical to suppress side reactions such as over-bromination or oxidation of the nitro group. A molar ratio of 2:1 (Br₂:precursor) ensures complete dibromination, as evidenced by the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone under similar conditions.

Purification and Characterization

Isolation Techniques

Post-bromination, the crude product is purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. The high polarity of the nitro and carboxylic acid groups necessitates careful solvent selection to achieve >95% purity.

Spectroscopic Confirmation

-

NMR Analysis : The presence of two distinct bromine atoms is confirmed by split signals in the ¹H NMR spectrum (δ 3.8–4.2 ppm for CH₂Br and δ 4.5–5.0 ppm for CHBr).

-

Mass Spectrometry : A molecular ion peak at m/z 349.87 (C₉H₆Br₂NO₄⁺) aligns with the expected molecular weight.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(4-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used. The reactions are performed under mild conditions to prevent over-reduction.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic media, depending on the desired product.

Major Products Formed

Substitution Reactions: Products include 3-(4-nitrophenyl)propanoic acid derivatives with different substituents replacing the bromine atoms.

Reduction Reactions: The major product is 2,3-dibromo-3-(4-aminophenyl)propanoic acid.

Oxidation Reactions: Products include this compound derivatives with oxidized functional groups.

Scientific Research Applications

Medicinal Chemistry

2,3-Dibromo-3-(4-nitrophenyl)propanoic acid has been investigated for its potential as a pharmacophore in drug development. Its unique structure allows for modifications that can enhance biological activity. Research has shown that compounds with similar structures exhibit antimicrobial and anticancer properties, making this compound a candidate for further exploration in therapeutic applications .

Case Study: Anticancer Activity

A study demonstrated that derivatives of dibromo compounds exhibit selective cytotoxicity against cancer cell lines. The nitro group in this compound may contribute to its mechanism of action by undergoing bioreduction to form reactive intermediates that interact with cellular components.

The compound has been studied for its biological activities, particularly in the context of antimicrobial properties. Its bromine and nitro substituents are known to enhance reactivity towards biological targets.

Case Study: Antimicrobial Studies

Research highlighted the effectiveness of dibrominated compounds against various bacterial strains. The presence of the nitro group significantly influences the compound's ability to penetrate bacterial membranes and exert an inhibitory effect .

Material Science

In materials science, this compound is utilized as a building block for synthesizing novel materials with specific properties. Its ability to undergo various chemical reactions allows it to serve as a precursor for polymers or other complex organic molecules.

Application Example: Polymer Synthesis

The compound can be used in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical properties due to the incorporation of brominated structures.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their functions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

2,3-Dibromo-3-(2-nitrophenyl)propanoic Acid (CAS 70321-33-4)

- Structure : Nitro group at the ortho position of the phenyl ring.

- Molecular Formula: C₉H₇Br₂NO₄.

- Key Properties: Molecular weight: 352.96 g/mol (). Safety: Limited data, but brominated nitroaromatics typically require handling precautions (e.g., skin/eye protection) ().

- Applications: Potential intermediate in fine chemical synthesis.

2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid (CAS 24653-99-4)

2,3-Dibromo-3-(4-bromophenyl)propanoic Acid (CAS 112595-55-8)

- Structure : Bromo substituent at the para position.

- Molecular Formula : C₉H₇Br₃O₂.

- Safety : Classified under GHS guidelines with precautions for inhalation and skin contact ().

Functional Group Variations

2,3-Dibromo-3-phenylpropanoic Acid

- Structure: No substituents on the phenyl ring.

- Molecular Formula : C₉H₈Br₂O₂.

- Key Properties: Synonyms include α,β-dibromo-benzenepropanoic acid ().

2,2-Dimethyl-3-(4-nitrophenyl)propanoic Acid (CAS 857771-08-5)

- Structure : Methyl groups replace bromines at position 2.

- Molecular Formula: C₁₁H₁₃NO₄.

- Key Properties :

- Applications : Research in fine chemicals and intermediates ().

Comparative Analysis of Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid | Not available | C₉H₇Br₂NO₄ | 352.96 | 4-NO₂, 2,3-Br | Not reported | Not reported |

| 2,3-Dibromo-3-(2-nitrophenyl)propanoic acid | 70321-33-4 | C₉H₇Br₂NO₄ | 352.96 | 2-NO₂, 2,3-Br | Not reported | Not reported |

| 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid | 24653-99-4 | C₉H₇Br₂ClO₂ | 342.41 | 4-Cl, 2,3-Br | Not reported | 1.981 |

| 2,3-Dibromo-3-phenylpropanoic acid | Not available | C₉H₈Br₂O₂ | 291.97 | Phenyl, 2,3-Br | Not reported | Not reported |

| 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid | 857771-08-5 | C₁₁H₁₃NO₄ | 223.22 | 4-NO₂, 2,2-CH₃ | Not reported | Not reported |

Biological Activity

2,3-Dibromo-3-(4-nitrophenyl)propanoic acid (DBNPA) is an organic compound notable for its unique structural features and potential biological activities. This article reviews current research findings on its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- CAS Number : 35447-78-0

- Functional Groups : The compound contains two bromine atoms, a nitro group, and a carboxylic acid group attached to a phenyl ring, which contribute to its reactivity and biological interactions.

The biological activity of DBNPA is primarily attributed to its functional groups:

- Bromine Atoms : These can form halogen bonds and participate in various nucleophilic substitution reactions.

- Nitro Group : Acts as an electron-withdrawing group, enhancing the compound's reactivity towards biological targets.

Antibacterial Activity

DBNPA has demonstrated significant antibacterial properties against various pathogens. Research indicates that the presence of halogen substituents enhances the antibacterial efficacy of compounds similar to DBNPA. In vitro studies have shown that DBNPA exhibits activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

These results suggest that DBNPA could be explored further for its potential in treating bacterial infections.

Antifungal Activity

In addition to antibacterial properties, DBNPA has shown antifungal effects. It was particularly effective against Candida albicans, with MIC values indicating moderate to strong activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

This antifungal activity highlights the potential application of DBNPA in treating fungal infections.

Anticancer Activity

Recent studies have also investigated the anticancer properties of DBNPA. The compound has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

A study conducted on HeLa cells reported that DBNPA reduced cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial effects of DBNPA against Staphylococcus aureus and Escherichia coli. The results demonstrated that DBNPA could inhibit bacterial growth effectively at low concentrations, suggesting its potential use in wound healing formulations. -

Case Study on Antifungal Activity :

Another study focused on the antifungal properties of DBNPA against Candida albicans. The findings indicated that DBNPA not only inhibited fungal growth but also disrupted biofilm formation, which is crucial for effective treatment strategies against persistent fungal infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing bromine atoms into 4-nitrophenylpropanoic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer: Bromination of the propanoic acid backbone can be achieved using brominating agents like Br₂ in acetic acid or HBr with catalytic H₂SO₄. For regioselective dibromination, controlling temperature (0–25°C) and stoichiometry is critical. Pre-functionalization of the phenyl ring with a nitro group (via nitration) prior to bromination may enhance stability during synthesis, as seen in analogous dibromo-phenylpropanoic acid systems . Optimizing solvent polarity (e.g., dichloromethane vs. acetic acid) can improve yields by reducing side reactions.

Q. Which analytical techniques are most effective for confirming the structural identity of 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid?

- Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and molecular packing. For example, related nitro-bromo compounds crystallize in the monoclinic P21/c space group with cell parameters a = 12.1902 Å, b = 12.2006 Å, c = 9.9761 Å, and β = 96.282° .

- NMR spectroscopy : ¹H and ¹³C NMR can distinguish between bromine isomers (e.g., 2,3-dibromo vs. 3,3-dibromo) via coupling constants and chemical shifts.

- IR spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and nitro group (1520–1350 cm⁻¹) functionalities.

Advanced Research Questions

Q. How does the para-nitro substitution influence the electronic properties and reactivity of the brominated propanoic acid core compared to ortho/meta-nitro isomers?

- Methodological Answer: The para-nitro group exerts a strong electron-withdrawing effect, polarizing the phenyl ring and increasing the electrophilicity of adjacent bromine atoms. Computational studies (e.g., DFT calculations) can map charge distribution and predict nucleophilic substitution sites. Experimentally, comparative kinetic studies using LC-MS or conductivity titration can quantify reactivity differences between isomers, as seen in analogous nitro-phenylpropanoic acids .

Q. What mechanistic insights explain the regioselectivity of bromination in 4-nitrophenylpropanoic acid derivatives?

- Methodological Answer: Bromination likely proceeds via an electrophilic addition mechanism. The nitro group directs bromine to the β-position of the propanoic acid chain due to resonance stabilization of intermediates. Isotopic labeling (e.g., deuterated substrates) and trapping experiments (e.g., using NBS) can identify transient carbocation or radical intermediates. Kinetic isotope effects (KIE) studies further elucidate rate-determining steps .

Q. How can conflicting crystallographic and computational data regarding molecular packing be resolved for nitro-bromo propanoic acids?

- Methodological Answer: Discrepancies between predicted (e.g., molecular dynamics simulations) and experimental (XRD) data may arise from solvent effects or temperature-dependent polymorphism. Redetermining crystal structures at varying temperatures (e.g., 100 K vs. 298 K) and refining force field parameters in simulations can align results. For example, monoclinic packing in related compounds shows hydrogen-bonded dimerization, which DFT can model by adjusting van der Waals radii .

Q. What role does steric hindrance from the 4-nitro group play in the compound’s participation in nucleophilic substitution reactions?

- Methodological Answer: Steric effects from the nitro group can slow SN₂ reactions at the β-bromine site. Competitive experiments using nucleophiles like NaN₃ or KSCN in DMF can quantify substitution rates. X-ray crystallography of transition-state analogs (e.g., thiocyanate adducts) may reveal steric clashes. Comparative studies with non-nitrated analogs highlight steric contributions .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer:

- Enzyme kinetics : Measure IC₅₀ values against target enzymes (e.g., oxidoreductases) using spectrophotometric assays.

- Docking simulations : Predict binding modes using software like AutoDock, focusing on interactions between bromine/nitro groups and active-site residues.

- SAR studies : Synthesize derivatives with modified nitro/bromo positions to isolate structural determinants of activity, as demonstrated in related nitro-phenylpropanoic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.